3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dihydrobenzopyran ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways .
Mode of Action
The compound interacts with its targets through its tert-butyloxycarbonyl (Boc) group. The Boc group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed to reveal the active amino group .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides. It acts as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
It is known that the compound is a room-temperature ionic liquid . Ionic liquids have unique properties such as high thermal stability and excellent solubility in various solvents, which could influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of dipeptides. Dipeptides are compounds consisting of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the solubility of the compound in different solvents can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester
- (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-{(methylsulfonyl)oxy}cyclohexanecarboxylic acid
Uniqueness
This compound is unique due to its specific structural features, including the Boc-protected amino group and the benzopyran ring system. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJPMLGYZLYTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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